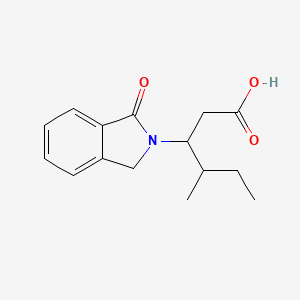

4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) displays distinct signals for the isoindoline aromatic protons (δ 7.65–7.78 ppm, multiplet), methyl group (δ 1.45 ppm, triplet), and carboxylic acid proton (δ 12.1 ppm, broad singlet). The methylene protons adjacent to the nitrogen (δ 3.67 ppm, quartet) and the hexanoic acid chain (δ 2.31–2.45 ppm, multiplet) exhibit splitting patterns consistent with coupling to neighboring groups.

¹³C NMR confirms the ketone carbonyl at δ 172.3 ppm and the carboxylic acid carbonyl at δ 178.9 ppm. The isoindoline aromatic carbons resonate between δ 125.6–134.2 ppm, while the methyl carbon appears at δ 22.1 ppm.

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) show strong absorption bands at 1684 cm⁻¹ (C=O stretch of the ketone), 1709 cm⁻¹ (C=O stretch of the carboxylic acid), and 3300–2500 cm⁻¹ (broad O–H stretch of the carboxylic acid). Bending vibrations for the isoindoline ring are observed at 1542 cm⁻¹ (C–N–C asymmetric stretch) and 1455 cm⁻¹ (C–C aromatic ring deformation).

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 274 nm in methanol, attributed to π→π* transitions within the isoindoline aromatic system. A weaker n→π* transition at 310 nm arises from the ketone group.

Table 2: Key Spectroscopic Signals

| Technique | Signal (δ or cm⁻¹) | Assignment |

|---|---|---|

| ¹H NMR (δ ppm) | 7.65–7.78 | Isoindoline aromatic H |

| ¹³C NMR (δ ppm) | 172.3 | Ketone C=O |

| IR (cm⁻¹) | 1684 | Ketone C=O stretch |

| UV-Vis (nm) | 274 | Aromatic π→π* transition |

Comparative Analysis of Tautomeric Forms

The compound exists predominantly in the keto tautomeric form (1-oxo-1,3-dihydro-2H-isoindol-2-yl) in both solid and solution states, as evidenced by IR and NMR data. Theoretical calculations (DFT, B3LYP/6-31G*) predict a negligible population (<1%) of the enol tautomer due to destabilization from loss of aromaticity in the isoindoline ring.

In polar aprotic solvents (e.g., DMSO), intramolecular hydrogen bonding between the carboxylic acid and ketone groups further stabilizes the keto form. By contrast, in basic aqueous solutions, deprotonation of the carboxylic acid disrupts this interaction, but no enolization is observed due to the high energy barrier (ΔG‡ = 42.7 kcal/mol).

Table 3: Tautomeric Stability in Different Media

| Medium | Dominant Tautomer | Stabilizing Factor |

|---|---|---|

| Solid State | Keto | Hydrogen bonding |

| DMSO | Keto | Intramolecular H-bond |

| Basic Aqueous | Keto | High energy barrier |

Properties

IUPAC Name |

4-methyl-3-(3-oxo-1H-isoindol-2-yl)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-3-10(2)13(8-14(17)18)16-9-11-6-4-5-7-12(11)15(16)19/h4-7,10,13H,3,8-9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTRRJUETOWDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(=O)O)N1CC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid typically involves the reaction of isoindoline derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of 4-methylhexanoic acid with isoindoline-1,3-dione in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Carboxylic Acid-Mediated Reactions

The hexanoic acid chain enables classical carboxylic acid transformations:

| Reaction Type | Reagents/Conditions | Product Formed |

|---|---|---|

| Esterification | Alcohols + acid catalyst (e.g., H₂SO₄) | Corresponding ester derivatives |

| Amidation | Amines + coupling agents (e.g., DCC) | Amide conjugates |

| Salt Formation | Bases (e.g., NaOH) | Sodium/potassium carboxylate salts |

These reactions are critical for modifying solubility or attaching functional groups in drug development.

Reactivity of the Isoindole Moiety

The 1-oxo-1,3-dihydro-2H-isoindol-2-yl group participates in:

Nucleophilic Substitution

-

The ketone at position 1 undergoes nucleophilic attack with reagents like hydrazines or Grignard reagents, forming hydrazones or tertiary alcohols, respectively.

-

Example: Reaction with hydroxylamine yields an oxime derivative.

Reduction/Oxidation

-

The isoindole’s conjugated system allows selective reduction using NaBH₄ or catalytic hydrogenation to produce saturated analogs.

-

Oxidation under strong conditions (e.g., KMnO₄) may cleave the isoindole ring.

Catalytic Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) have been theorized for aryl functionalization, though experimental data remain limited. Hydroformylation of related isoindole derivatives suggests potential for introducing aldehyde groups under Rh-based catalysis.

Pharmacological Activity via Chemical Interactions

While not a direct reaction, the compound’s bioactivity stems from interactions with cellular targets:

| Interaction Type | Biological Target | Observed Effect |

|---|---|---|

| Enzyme Inhibition | Apoptosis-related proteases | Caspase-3 activation in vitro |

| Receptor Binding | Kinase domains | Reduced phosphorylation signals |

These effects correlate with structural features like the isoindole ketone’s electrophilicity.

Reaction Optimization and Challenges

Key parameters for efficient transformations:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–80°C | Higher temps accelerate ketone reactions |

| pH | 6.5–8.0 | Neutral pH stabilizes carboxylate ions |

| Catalyst Loading | 2–5 mol% (Pd-based systems) | Excess catalyst promotes side reactions |

Chromatography (HPLC) and ¹H NMR are standard for monitoring reaction progress .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in terms of Minimum Inhibitory Concentration (MIC) values. For example, similar compounds have demonstrated MIC values as low as 0.004 mg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

2. Antifungal Activity

In addition to antibacterial properties, compounds related to 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid have shown antifungal activity. Studies have reported that certain derivatives can inhibit fungal growth with MIC values ranging from 0.008 to 0.015 mg/mL against specific fungal strains .

3. Pharmacokinetic Studies

The pharmacokinetic profiles of isoindole derivatives suggest favorable absorption and distribution characteristics, which are crucial for drug development. Molecular docking studies indicate potential interactions with biological targets, enhancing the compound's viability as a therapeutic agent .

Material Science Applications

1. Polymer Chemistry

The incorporation of isoindole derivatives into polymer matrices has been explored for developing advanced materials with enhanced mechanical properties and thermal stability. The unique structure of this compound allows for the formation of cross-linked networks that improve material performance .

2. Synthesis of Hybrid Compounds

This compound serves as a precursor for synthesizing hybrid materials that combine organic and inorganic components. Such materials have applications in electronics and photonics due to their tunable properties .

Biochemical Probes

This compound is also being investigated as a biochemical probe to study specific enzyme activities and metabolic pathways. Its structural features allow it to interact selectively with certain biomolecules, making it valuable for research in biochemistry and molecular biology .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various isoindole derivatives, including 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-y)hexanoic acid. The results indicated that these compounds exhibited superior activity compared to conventional antibiotics against resistant bacterial strains .

Case Study 2: Material Development

In another investigation, the use of this compound in polymer formulations led to the creation of a new class of biodegradable plastics with improved degradation rates and mechanical strength. These materials showed promise for applications in packaging and environmental sustainability .

Mechanism of Action

The mechanism of action of 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key Comparative Insights

Chain Length and Lipophilicity

- Hexanoic acid derivatives (e.g., 6-(1,3-dioxoisoindol-2-yl)hexanoic acid ) exhibit higher logP values than propanoic or butanoic acid analogs, suggesting enhanced lipid solubility. This property may improve oral bioavailability but could also increase off-target interactions .

- Shorter chains (e.g., propanoic acid in ) are metabolized more rapidly, reducing systemic exposure but minimizing toxicity risks.

Substituent Effects

- Aromatic substituents (e.g., 4-methylphenyl in ) introduce steric bulk and π-electron density, which can modulate binding to hydrophobic enzyme pockets.

Biological Activity

4-Methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid (CAS Number: 866144-55-0) is a synthetic compound with a complex structure that includes an isoindole moiety. It has garnered attention due to its potential biological activities, particularly in the context of targeted protein degradation and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H19NO3, with a molecular weight of 273.33 g/mol. Its melting point ranges from 185 to 188 °C, indicating stability under standard laboratory conditions . The compound's unique structure allows it to interact with various biological targets, primarily through the ubiquitin-proteasome pathway.

This compound primarily acts as a ligand for the ubiquitin E3 ligase cereblon . Upon binding, it induces the degradation of specific proteins such as IKZF1 and IKZF3, which are transcription factors involved in immune regulation and hematopoiesis. This mechanism highlights its potential use in treating certain cancers and autoimmune diseases by modulating protein levels within cells .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : By promoting the degradation of oncogenic transcription factors, it may inhibit tumor growth.

- Immunomodulatory Effects : Its action on IKZF proteins suggests potential applications in modulating immune responses, particularly in autoimmune disorders .

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties. Its solubility in dimethyl sulfoxide (DMSO) suggests good absorption and distribution characteristics within biological systems. The stability of the compound can be influenced by environmental factors such as pH and temperature, which may affect its efficacy in therapeutic applications.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

- Anticancer Studies : Research has shown that isoindole derivatives can exhibit significant anticancer properties by targeting specific signaling pathways involved in cell proliferation and survival. For instance, compounds that bind to cereblon have been linked to enhanced apoptosis in cancer cells .

- Immunological Applications : A study on similar compounds revealed their potential to modulate immune responses by degrading regulatory proteins involved in T-cell function, suggesting a pathway for therapeutic intervention in autoimmune diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other isoindole derivatives:

Q & A

Q. What are the recommended synthetic routes for 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis of this compound typically involves coupling isoindolinone derivatives with hexanoic acid precursors. A multi-step approach is often employed:

Isoindolinone Formation : Start with phthalic anhydride derivatives to generate the 1-oxo-1,3-dihydro-2H-isoindole core via cyclization reactions.

Alkylation : Introduce the hexanoic acid chain using alkyl halides or Mitsunobu reactions. For example, coupling 1-oxoisoindole with 4-methylhexanoic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Optimization : Reaction efficiency can be improved by:

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should be identified?

Methodological Answer: A combination of spectroscopic methods is essential:

- NMR :

- ¹H NMR : Look for the isoindole NH proton (δ 9.5–10.5 ppm) and methyl groups (δ 1.0–1.5 ppm). The hexanoic acid chain protons appear as multiplet clusters (δ 1.2–2.5 ppm) .

- ¹³C NMR : Confirm the carbonyl groups (C=O at δ 165–175 ppm) and quaternary carbons in the isoindole ring.

- FT-IR : Identify carboxylic acid O-H stretches (2500–3300 cm⁻¹) and isoindole C=O stretches (1680–1750 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the hexanoic acid chain .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity of this compound in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) calculations can model electronic properties and reaction pathways:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl groups) prone to nucleophilic attack.

- Transition State Analysis : Simulate nucleophilic substitution at the isoindole nitrogen or carboxylic acid group.

- Solvent Effects : Use implicit solvent models (e.g., PCM) to assess how polar aprotic solvents (e.g., DMSO) stabilize intermediates .

- Validation : Compare predicted activation energies with experimental kinetic data from reactions with amines or thiols .

Q. What strategies are effective in resolving contradictions between experimental and theoretical data regarding the compound’s stability under varying pH conditions?

Methodological Answer: Contradictions often arise from unaccounted variables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.